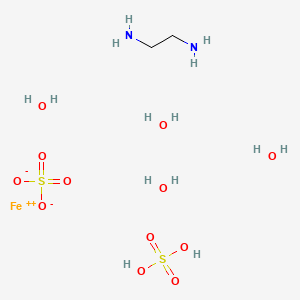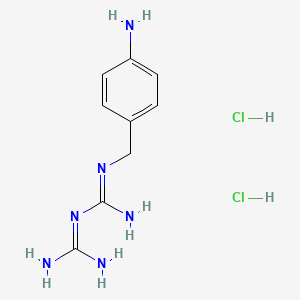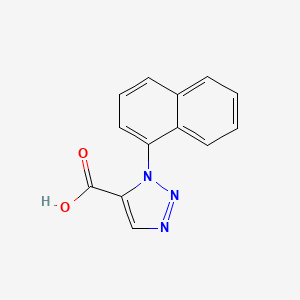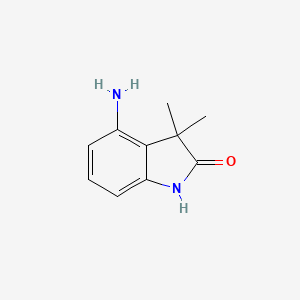
4-Amino-3,3-dimethylindolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-3,3-dimethylindolin-2-one is a heterocyclic organic compound with the molecular formula C10H12N2O. It is a derivative of indolin-2-one, featuring an amino group at the 4-position and two methyl groups at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,3-dimethylindolin-2-one typically involves the reduction of 3,3-dimethyl-6-nitroindolin-2-one. One common method includes the use of palladium on activated carbon as a catalyst in the presence of hydrogen gas. The reaction is carried out in ethyl acetate at 70°C for 48 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反应分析
Types of Reactions
4-Amino-3,3-dimethylindolin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound itself is typically synthesized through the reduction of its nitro precursor.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Palladium on activated carbon (Pd/C) in the presence of hydrogen gas is commonly used.
Substitution: Various electrophiles can be used, depending on the desired substitution product.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: The primary product is this compound.
Substitution: A wide range of substituted indolin-2-one derivatives, depending on the electrophile used.
科学研究应用
4-Amino-3,3-dimethylindolin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Amino-3,3-dimethylindolin-2-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its amino and indolin-2-one moieties. These interactions can modulate the activity of the targets, leading to various biological effects .
相似化合物的比较
Similar Compounds
3,3-Dimethylindolin-2-one: Lacks the amino group at the 4-position.
6-Amino-3,3-dimethylindolin-2-one: The amino group is at the 6-position instead of the 4-position.
3,3-Dimethyl-5-nitroindolin-2-one: Contains a nitro group instead of an amino group.
Uniqueness
4-Amino-3,3-dimethylindolin-2-one is unique due to the presence of the amino group at the 4-position, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
属性
IUPAC Name |
4-amino-3,3-dimethyl-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-10(2)8-6(11)4-3-5-7(8)12-9(10)13/h3-5H,11H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHUPEWUJAZQNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC=C2NC1=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
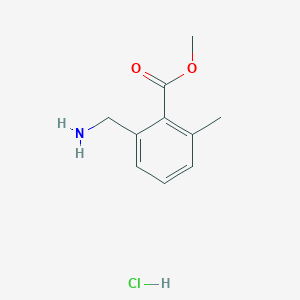
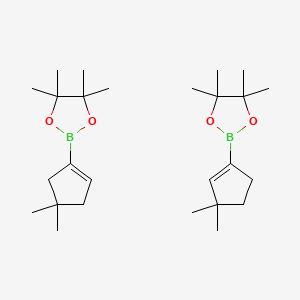
![4-(1-Benzothiophen-3-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13658961.png)
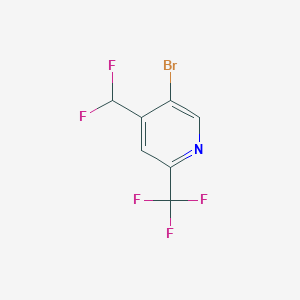
![1-(Benzo[d]isothiazol-6-yl)ethanone](/img/structure/B13658977.png)
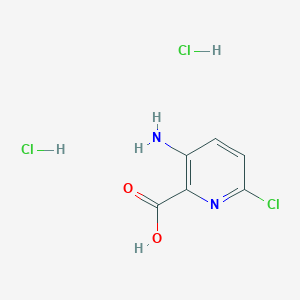
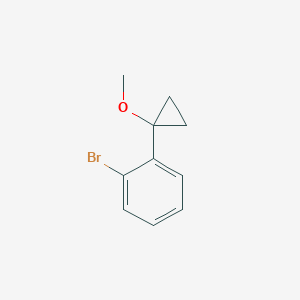
![5-chloro-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13658991.png)

![tert-Butyl 5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13658997.png)
